molecular formula C19H17Cl2N3O2S B2944021 N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-2,4-dichlorobenzamide CAS No. 862826-03-7

N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-2,4-dichlorobenzamide

Cat. No.: B2944021
CAS No.: 862826-03-7
M. Wt: 422.32
InChI Key: FROSBEUDUBRDDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1H-indole core substituted at the 3-position with a carbamoylmethyl sulfanyl group (-SCH₂CONH₂) and at the 1-position with a 2-(2,4-dichlorobenzamido)ethyl chain. Though direct pharmacological data are unavailable in the provided evidence, structurally related indole-benzamide hybrids are often explored for kinase inhibition or receptor modulation .

Properties

IUPAC Name

N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O2S/c20-12-5-6-13(15(21)9-12)19(26)23-7-8-24-10-17(27-11-18(22)25)14-3-1-2-4-16(14)24/h1-6,9-10H,7-8,11H2,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROSBEUDUBRDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=C(C=C(C=C3)Cl)Cl)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-2,4-dichlorobenzamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the carbamoylmethylsulfanyl group and the dichlorobenzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-2,4-dichlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The dichlorobenzamide moiety can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Implications

  • Drug Design : The dichlorobenzamide motif is prevalent in antimicrobial and anticancer agents (e.g., ’s DM-11 with dichlorobenzyl groups) . The target compound’s combination of dichloro and sulfanyl groups may synergize for selective bioactivity.
  • SAR Studies : Fluorine-for-chlorine substitutions (as in ) could optimize metabolic stability, while methoxy groups () might enhance solubility.

Biological Activity

N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-2,4-dichlorobenzamide is a synthetic compound belonging to the indole derivatives family, which are known for their diverse biological activities. This compound has been studied for its potential therapeutic applications, particularly in oncology and inflammation. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound features a complex structure characterized by an indole moiety, a dichlorobenzamide group, and a carbamoylmethylsulfanyl unit. The synthesis typically involves several steps:

  • Preparation of Indole Core : The indole structure is synthesized using Fischer indole synthesis or similar methods.
  • Carbamoyl Group Formation : The introduction of the carbamoyl group is achieved through the reaction of isocyanates with amines.
  • Sulfanylation : A sulfanylation step introduces the sulfanyl group into the molecule.

This multi-step synthesis allows for the introduction of various functional groups that enhance the compound's biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The indole moiety is known to modulate various biological pathways by binding to these targets, leading to therapeutic effects in conditions like cancer and inflammation.

Key Mechanisms:

  • Enzyme Inhibition : The compound can form hydrogen bonds with active sites of enzymes, inhibiting their activity and disrupting metabolic pathways.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways involved in cell proliferation and apoptosis.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces pro-inflammatory cytokine production
Enzyme inhibitionInhibits specific kinases involved in cancer
AntiviralExhibits activity against certain viral infections

Case Studies

Several studies have explored the biological effects of this compound:

  • Anticancer Activity : A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Anti-inflammatory Effects : Another research highlighted its ability to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting potential use in inflammatory diseases.
  • Enzyme Inhibition Studies : Investigations into its inhibitory effects on specific kinases revealed that it could serve as a lead compound for developing new kinase inhibitors for cancer therapy.

Comparative Analysis with Similar Compounds

The unique structure of this compound differentiates it from other indole derivatives:

Compound Structure Characteristics Biological Activity
Indole-3-acetic acidPlant hormone; promotes growthGrowth regulator
Indole-2-carboxamideSimple carboxamide derivativeModerate anti-cancer activity
N-(2-{3-[...]-indol-1-yl}ethyl)Similar indole structure; lacks dichlorobenzamideLower enzyme inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.